molecular formula C10H9ClO2 B1312252 Methyl 4-chlorocinnamate CAS No. 7560-44-3

Methyl 4-chlorocinnamate

Cat. No.: B1312252
CAS No.: 7560-44-3
M. Wt: 196.63 g/mol
InChI Key: IIBXQGYKZKOORG-QPJJXVBHSA-N
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Description

Methyl 4-chlorocinnamate is an organic compound with the chemical formula C10H9ClO2. It is a colorless or pale yellow liquid with a sweet smell. This compound is soluble in anhydrous alcohol and common organic solvents such as ethers and alcohols . This compound is often used as an additive in perfumes, cigarettes, and oral care products to provide fragrance. It also serves as an intermediate for the preparation of certain drugs, such as fungicides and sunscreens .

Chemical Reactions Analysis

Methyl 4-chlorocinnamate undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, the synthesis of cinnamamides from this compound and phenylethylamines results in the formation of cinnamamide derivatives .

Scientific Research Applications

Methyl 4-chlorocinnamate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of methyl 4-chlorocinnamate involves its interaction with specific molecular targets and pathways. For example, cinnamamide derivatives synthesized from this compound have shown anti-inflammatory and antimicrobial activities by interacting with cellular components such as enzymes and receptors . The exact molecular targets and pathways depend on the specific derivative and its intended application.

Comparison with Similar Compounds

Methyl 4-chlorocinnamate can be compared with other similar compounds, such as:

    Methyl cinnamate: This compound lacks the chlorine atom present in this compound, resulting in different chemical properties and reactivity.

    Methyl 4-methoxycinnamate: The presence of a methoxy group instead of a chlorine atom alters the compound’s solubility and biological activity.

    Methyl 4-bromocinnamate: The bromine atom in this compound provides different reactivity compared to the chlorine atom in this compound.

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct properties and reactivity compared to its analogs .

Properties

IUPAC Name

methyl (E)-3-(4-chlorophenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClO2/c1-13-10(12)7-4-8-2-5-9(11)6-3-8/h2-7H,1H3/b7-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIBXQGYKZKOORG-QPJJXVBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CC1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C/C1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101194681
Record name 2-Propenoic acid, 3-(4-chlorophenyl)-, methyl ester, (2E)-
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Molecular Weight

196.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

20754-21-6, 7560-44-3
Record name 2-Propenoic acid, 3-(4-chlorophenyl)-, methyl ester, (2E)-
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Record name Methyl p-chlorocinnamate
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Record name Methyl 4-chlorocinnamate
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Record name 2-Propenoic acid, 3-(4-chlorophenyl)-, methyl ester, (2E)-
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Record name Methyl p-chlorocinnamate
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Synthesis routes and methods I

Procedure details

25.9 g of p-chlorocinnamic acid was dissolved in 250 ml of methanol, to the solution was added 1.5 ml of concentrated sulfuric acid, and the mixture was refluxed for 2 hours. The reaction mixture was poured on ice, and the mixture was alkalized with sodium bicarbonate and extracted twice with 1000 ml of chloroform. The extract was washed with a saturated sodium chloride aqueous solution, dried over magnesium sulfate and evaporated to remove the solvent under a reduced pressure, and resulting residue was applied to a silica gel column and eluted with hexane/ethyl acetate (10:1), to obtain 26.5 g of the methyl p-chlorocinnamate.
Quantity
25.9 g
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reactant
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250 mL
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1.5 mL
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Synthesis routes and methods II

Procedure details

A suspension of 300 g of 4-chlorocinnamic acid (J. Am. Chem. Soc., 89:3803, 1967) and 25 ml of concentrated sulfuric acid in 1.7 liters of methanol is heated to reflux for 24 hours. The solution is concentrated, and filtered to give as a white solid, p-chlorocinnamic acid methyl ester, mp 74°-5° C.
Quantity
300 g
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reactant
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Quantity
25 mL
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reactant
Reaction Step One
Quantity
1.7 L
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

The synthesis method of Example 7-(1) was applied. 4-Chlorocinnamic acid (10.0 g), 1,2-dichloroethane (50 methanol (9.0 ml) and concentrated sulfuric acid (0.4 ml) were used as reagents to give 10.2 g of a white solid (yield 95%).
Quantity
10 g
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0.4 mL
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9 mL
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Yield
95%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes Methyl 4-chlorocinnamate a promising antifungal agent?

A: Research suggests that this compound and its derivatives demonstrate potent antifungal activity. Studies have shown its efficacy against various Candida species, including Candida albicans, Candida glabrata, Candida krusei, and Candida guilliermondii []. This activity is attributed to its potential to inhibit the enzyme 14α-demethylase, a crucial enzyme in fungal cell wall synthesis [].

Q2: How does the structure of this compound influence its antifungal activity?

A: The structure of cinnamic acid derivatives significantly impacts their antifungal potency. Studies indicate that introducing a chlorine atom at the 4-position of the benzene ring, as seen in this compound, enhances antifungal activity [, ]. Further modifications, such as incorporating short alkyl chains containing heteroatoms like oxygen or attaching a perillyl-type terpenic substructure, can further augment the antifungal profile [].

Q3: What are the advantages of using continuous-flow microreactors in synthesizing this compound derivatives?

A: Utilizing Lipozyme® TL IM as a catalyst within continuous-flow microreactors offers a highly efficient method for synthesizing cinnamamides, including this compound derivatives, from methyl cinnamates and phenylethylamines []. This approach provides several advantages:* Efficiency: Achieves high conversion rates (up to 91.3%) within a short residence time [].* Mild Conditions: Operates under mild reaction conditions, minimizing unwanted side reactions [].* Control and Scalability: Allows for precise control over reaction parameters and facilitates easy scalability for larger-scale production [].* Sustainability: Enables catalyst recycling and reuse, contributing to a more sustainable and cost-effective process [].

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